molecular formula C17H17FN2O4S B2381517 4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922061-83-4

4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2381517
CAS No.: 922061-83-4
M. Wt: 364.39
InChI Key: GOJPBIRULUJALW-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O4S and its molecular weight is 364.39. The purity is usually 95%.
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Biological Activity

The compound 4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C18_{18}H20_{20}F1_{1}N2_{2}O3_{3}S
  • Molecular Weight : 356.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential pharmacological effects:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

These findings suggest that the compound may serve as a potential candidate for treating bacterial infections .

Anticancer Potential

The compound's structure suggests it may interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

This anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Interference with DNA Synthesis : The compound may disrupt DNA replication in cancer cells by targeting specific kinases involved in cell cycle regulation.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to the target compound. For example:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that similar sulfonamide derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Research conducted by Smith et al. (2020) highlighted the cytotoxic effects of related oxazepin derivatives on various cancer cell lines, suggesting a promising avenue for further exploration .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for compounds within this class, enhancing their therapeutic potential .

Properties

IUPAC Name

4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-11-9-12(18)3-6-16(11)25(22,23)19-13-4-5-15-14(10-13)17(21)20(2)7-8-24-15/h3-6,9-10,19H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJPBIRULUJALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.